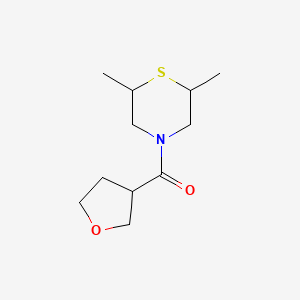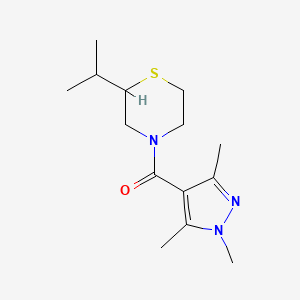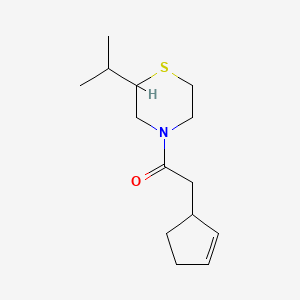
N,5,6-trimethyl-1-benzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,5,6-trimethyl-1-benzofuran-2-carboxamide, also known as TBCA, is a synthetic compound that has been identified as a potential therapeutic agent for several diseases. It is a benzofuran derivative that has shown promising results in various scientific studies.
Wissenschaftliche Forschungsanwendungen
N,5,6-trimethyl-1-benzofuran-2-carboxamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties. In a study conducted on mice, this compound was found to reduce inflammation in the brain and improve cognitive function. In another study, this compound was shown to inhibit the growth of cancer cells in vitro.
Wirkmechanismus
The mechanism of action of N,5,6-trimethyl-1-benzofuran-2-carboxamide is not fully understood. However, it is believed to act by inhibiting the activity of a protein called glycogen synthase kinase-3β (GSK-3β). GSK-3β is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of GSK-3β activity has been shown to have therapeutic potential for several diseases, including Alzheimer's disease, cancer, and diabetes.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. In addition, this compound has been shown to improve cognitive function by increasing the levels of brain-derived neurotrophic factor (BDNF).
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N,5,6-trimethyl-1-benzofuran-2-carboxamide is its specificity towards GSK-3β. This allows for targeted inhibition of GSK-3β activity without affecting other cellular processes. This compound is also relatively easy to synthesize and purify, making it a cost-effective option for lab experiments. However, one limitation of this compound is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for N,5,6-trimethyl-1-benzofuran-2-carboxamide research. One area of interest is the development of this compound derivatives with improved solubility and bioavailability. Another area of interest is the investigation of this compound's potential as a therapeutic agent for diabetes and other metabolic disorders. Additionally, this compound's neuroprotective properties make it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Synthesemethoden
The synthesis of N,5,6-trimethyl-1-benzofuran-2-carboxamide involves the reaction of 2,3,4-trimethylbenzaldehyde with malonic acid in the presence of a catalytic amount of piperidine. The resulting product is then subjected to a decarboxylation reaction to obtain this compound. The yield of this synthesis method is around 50%, and the purity of the product can be improved by recrystallization.
Eigenschaften
IUPAC Name |
N,5,6-trimethyl-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-7-4-9-6-11(12(14)13-3)15-10(9)5-8(7)2/h4-6H,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFXXUHLCIQAJQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=C2)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-prop-2-ynyl-2-azaspiro[4.5]decane-2-carboxamide](/img/structure/B7591403.png)
![N-prop-2-enyl-2-azaspiro[4.5]decane-2-carboxamide](/img/structure/B7591409.png)
![N-(2-methoxyethyl)-2-azaspiro[4.5]decane-2-carboxamide](/img/structure/B7591413.png)
![N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-1H-indole-7-carboxamide](/img/structure/B7591418.png)

![2,3-Dihydropyrrolo[3,2-c]pyridin-1-yl-(5,6-dimethyl-1-benzofuran-2-yl)methanone](/img/structure/B7591452.png)


![[4-(3-Ethyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-(3-methoxythiophen-2-yl)methanone](/img/structure/B7591468.png)



